molecular formula C20H27NO B3553091 N-2-adamantyl-4-isopropylbenzamide

N-2-adamantyl-4-isopropylbenzamide

Cat. No.: B3553091
M. Wt: 297.4 g/mol
InChI Key: WDOYPKLJHQTBKV-UHFFFAOYSA-N
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Description

N-2-adamantyl-4-isopropylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. It features an adamantane moiety, a bulky, lipophilic cage structure that can enhance a molecule's ability to interact with biological targets and improve its metabolic stability . This structural motif is commonly investigated in the development of novel therapeutic agents. The primary research application of this compound and its close analogues is in the field of infectious disease, specifically as a potential inhibitor of essential enzymes in Mycobacterium tuberculosis (Mtb). Structurally related N-2-adamantyl benzamides have been explored as inhibitors of Mtb's phosphopantetheinyl transferase (PptT), an enzyme that is essential for the biosynthesis of lipids and virulence factors in the bacteria . Inhibition of PptT represents a promising new mechanism of action for anti-tuberculosis agents . The 4-isopropyl substituent on the benzamide ring is a key feature for optimizing biological activity. Research on analogous compounds suggests that such para-substituted aromatic rings can lead to significant enhancements in biochemical potency against target enzymes like PptT. Furthermore, these substitutions have been shown in preliminary studies to help diminish off-target effects, such as inhibition of key ion channels (e.g., Cav1.2 and Nav1.5) which are associated with cardiotoxicity, thereby improving the compound's preliminary safety profile . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest studies on adamantyl-based benzamides.

Properties

IUPAC Name

N-(2-adamantyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-12(2)15-3-5-16(6-4-15)20(22)21-19-17-8-13-7-14(10-17)11-18(19)9-13/h3-6,12-14,17-19H,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYPKLJHQTBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Benzamides
Compound Name Substituents on Benzamide Core Notable Functional Groups Biological Relevance
N-2-Adamantyl-4-isopropylbenzamide Adamantyl (N-linked), isopropyl (C4) Rigid adamantane, branched alkyl Potential CNS targeting
N-Isopropyl-4-methylbenzamide Isopropyl (N-linked), methyl (C4) Branched alkyl, methyl Antimicrobial activity
N-[4-(butan-2-yl)phenyl]-2-methylbenzamide Butan-2-yl (C4), methyl (C2) Branched alkyl, methyl Diverse reactivity
N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide Amino (C4), methyl (C2), isobutoxy (C3) Polar amino, ether linkage Enzyme inhibition potential
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide Nitro (C4), isothiazolidine sulfone (N-linked) Electron-withdrawing nitro, sulfone Therapeutic versatility
Key Observations:

Adamantyl vs. Alkyl Substituents : The adamantyl group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler alkyl groups (e.g., isopropyl or butan-2-yl) in other analogs .

Electron-Donating vs. Electron-Withdrawing Groups : The isopropyl group (electron-donating) contrasts with nitro or sulfone groups (electron-withdrawing) in compounds like N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide, affecting electronic distribution and reactivity .

Hybrid Functionalization: Unlike N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide, which combines amino and ether groups, the adamantyl-isopropyl combination lacks polar moieties, suggesting divergent solubility and target interactions .

Table 2: Comparative Bioactivity Profiles
Compound Name Reported Activities Mechanism Hypotheses
This compound Inferred: Potential CNS modulation Adamantane-enhanced brain uptake
N-Isopropyl-4-methylbenzamide Antimicrobial, anticancer Alkyl-driven membrane disruption
N-[4-(butan-2-yl)phenyl]-2-methylbenzamide Unspecified, diverse reactivity Steric effects on binding
N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide Enzyme inhibition Hydrogen bonding via amino group
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide Broad therapeutic potential Sulfone-enhanced target affinity
Key Insights:
  • Antimicrobial and Anticancer Potential: N-Isopropyl-4-methylbenzamide’s methyl and isopropyl groups correlate with reported antimicrobial effects, suggesting that the adamantyl variant might exhibit similar or enhanced activity due to increased hydrophobicity .
  • CNS Targeting: Adamantane derivatives (e.g., rimantadine) are known for neuroactive properties. This compound’s structure aligns with compounds designed for central nervous system applications .
  • Enzyme Inhibition: Polar groups in analogs like N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide facilitate interactions with enzymatic active sites, a feature less likely in the adamantyl-isopropyl variant unless paired with complementary targets .

Physicochemical Properties

  • Lipophilicity : Adamantyl and isopropyl groups likely elevate the logP value of this compound compared to N-Isopropyl-4-methylbenzamide, impacting bioavailability and tissue distribution .
  • Thermal Stability : Rigid adamantane may enhance thermal stability relative to flexible alkyl chains in butan-2-yl or isobutoxy analogs .
  • Synthetic Complexity : Introducing adamantane requires specialized synthetic routes (e.g., Friedel-Crafts alkylation), whereas simpler alkyl-substituted benzamides are more straightforward to synthesize .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-2-adamantyl-4-isopropylbenzamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Utilize coupling reactions between adamantyl amines and substituted benzoyl chlorides under anhydrous conditions. For example, react 2-adamantylamine with 4-isopropylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm purity (>98%) using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm adamantyl and isopropyl substituents. Key peaks: adamantyl protons (δ 1.6–2.1 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 354.2) .
  • Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and aromatic C-H bends (~800 cm1^{-1}) .

Q. How can researchers design in vitro assays to assess biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .
  • Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for adamantyl-substituted benzamides?

  • Methodology :

  • Analog Synthesis : Replace adamantyl with cyclohexyl or tert-butyl groups to evaluate steric/electronic effects .
  • Crystallography : Obtain single-crystal X-ray structures to correlate substituent geometry with target binding (e.g., hydrophobic pocket interactions) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like dopamine receptors .

Q. What strategies improve selectivity for specific biological targets?

  • Methodology :

  • Bioisosteric Replacement : Substitute isopropyl with trifluoromethyl to enhance lipophilicity and target specificity .
  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .
  • Pharmacophore Mapping : Align key functional groups (amide, adamantyl) with known inhibitors (e.g., benzothiazole derivatives) .

Q. How can metabolic stability and pharmacokinetics (PK) be evaluated preclinically?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance .
  • Plasma Protein Binding : Use equilibrium dialysis to assess free fraction (% unbound) .
  • In Vivo PK : Administer intravenously/orally to rodents and collect plasma for LC-MS/MS analysis of AUC and bioavailability .

Q. How should contradictory data from biological assays be resolved?

  • Methodology :

  • Dose-Response Validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC50_{50} consistency .
  • Orthogonal Assays : Cross-validate enzyme inhibition with cellular thermal shift assays (CETSA) .
  • Batch Variability Check : Compare results across multiple compound batches to rule out synthesis inconsistencies .

Q. What analytical methods are recommended for stability studies under varying conditions?

  • Methodology :

  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 3–10) .
  • HPLC-MS Tracking : Quantify degradation products (e.g., hydrolyzed amide) and identify via fragmentation patterns .
  • Storage Recommendations : Store at -20°C in amber vials under argon to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-adamantyl-4-isopropylbenzamide
Reactant of Route 2
Reactant of Route 2
N-2-adamantyl-4-isopropylbenzamide

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